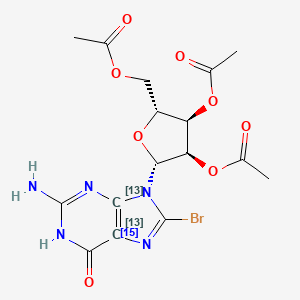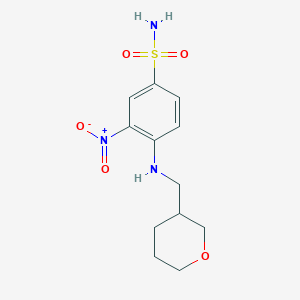
3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide is an organic compound with the molecular formula C12H17N3O5S. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide typically involves the following steps:
Nitration: The nitration of a suitable benzene derivative to introduce the nitro group.
Sulfonation: The final step involves the sulfonation of the benzene ring to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzenesulfonamides and other functionalized derivatives .
Scientific Research Applications
3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of CA IX, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Another benzenesulfonamide with similar antimicrobial properties.
3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide: A compound with similar structural features but different biological activities.
Uniqueness
3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its selective inhibition of CA IX. This makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C12H17N3O5S |
|---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
3-nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O5S/c13-21(18,19)10-3-4-11(12(6-10)15(16)17)14-7-9-2-1-5-20-8-9/h3-4,6,9,14H,1-2,5,7-8H2,(H2,13,18,19) |
InChI Key |
FPJZQSFUCNVITM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
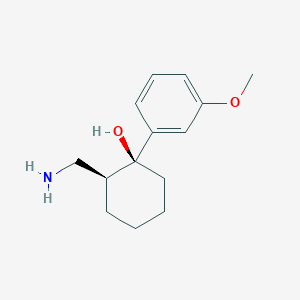
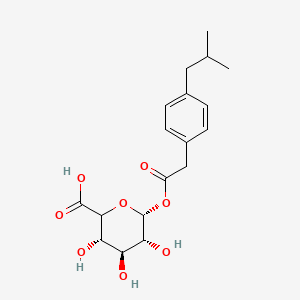
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
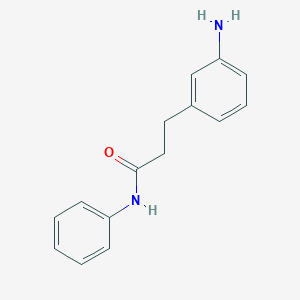

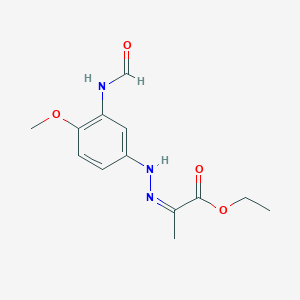
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
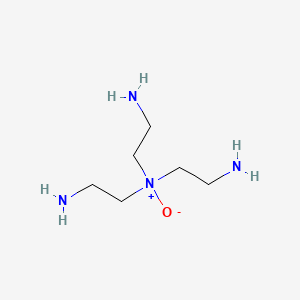
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)

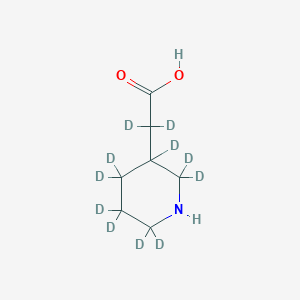
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
